molecular formula C14H9NO2S B6414724 4-[Benzo(b)thiophen-2-yl]nicotinic acid CAS No. 1261938-55-9

4-[Benzo(b)thiophen-2-yl]nicotinic acid

Cat. No.: B6414724
CAS No.: 1261938-55-9
M. Wt: 255.29 g/mol
InChI Key: OSZUERRAYGVKMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Benzo(b)thiophen-2-yl]nicotinic acid is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the study of nicotinic acetylcholine receptors (nAChRs). This compound features a benzothiophene scaffold linked to a nicotinic acid moiety, a structural motif recognized for its potential in developing neuroactive molecules. The benzothiophene core is a privileged structure in drug discovery. Recent studies on analogous compounds, such as (E)-3-(benzo[b]thiophen-2-yl)-N-(p-tolyl)acrylamide (ERR21), have demonstrated their activity as positive allosteric modulators of the α7 nicotinic acetylcholine receptor . The α7 nAChR is a critically important therapeutic target for cognitive deficits associated with neuropsychiatric diseases such as schizophrenia and Alzheimer's disease . These receptors are ligand-gated ion channels with high permeability to calcium and are densely expressed in brain regions like the hippocampus, playing a key role in regulating neuronal excitability, synaptic plasticity, and cognitive function . Activation of α7 nAChRs has been shown to potentially ameliorate sensory gating deficits and counteract amyloid-β pathology, making agonists and positive allosteric modulators of this receptor a major focus for therapeutic development . As a research chemical, this compound provides a versatile building block for synthesizing novel compounds. Researchers can utilize it to create new analogues for probing the structure-activity relationships of nAChR ligands or to develop potential cognitive enhancers. This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(1-benzothiophen-2-yl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2S/c16-14(17)11-8-15-6-5-10(11)13-7-9-3-1-2-4-12(9)18-13/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZUERRAYGVKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=C(C=NC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Benzo(b)thiophen-2-yl]nicotinic acid typically involves the construction of the benzo[b]thiophene ring followed by its attachment to the nicotinic acid. One common method includes the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Another approach involves the Paal-Knorr reaction, which condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[Benzo(b)thiophen-2-yl]nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzo[b]thiophene moiety to its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzo[b]thiophene and nicotinic acid rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and various catalysts.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs depending on the specific reagents and conditions used.

Scientific Research Applications

4-[Benzo(b)thiophen-2-yl]nicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[Benzo(b)thiophen-2-yl]nicotinic acid involves its interaction with specific molecular targets and pathways. The benzo[b]thiophene moiety can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways, contributing to its biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Pharmacological Profiles

Compound Name Core Structure Biological Activity Key Data/Findings Reference ID
4-[Benzo(b)thiophen-2-yl]nicotinic acid Benzo[b]thiophene + nicotinic acid Inferred antiviral (HCV NS5B inhibition) Synthesized via diketo acid intermediates; structural similarity to HCV inhibitors .
2-[(6-Methylbenzothiazol-2-yl)amino]nicotinic acid Benzothiazole + nicotinic acid Antimicrobial MIC values: 12.5–50 µg/mL against S. aureus and E. coli; synthesized via nucleophilic substitution .
N-(Thiophen-2-yl)nicotinamide derivatives Thiophene + nicotinamide Fungicidal (agricultural) EC₅₀: 0.8–2.3 µg/mL against Botrytis cinerea; designed via substructure splicing .
Benzo[b]thiophene acrylonitriles (e.g., compound 31) Benzo[b]thiophene + acrylonitrile Anticancer GI₅₀ <10 nM against 60 cancer cell lines; overcomes P-gp-mediated resistance .
Ethyl 4-(benzo[b]thiophen-2-yl)-2-hydroxy-4-oxobut-2-enoate Benzo[b]thiophene + diketo acid ester HCV NS5B inhibition IC₅₀: 0.68 µM; synthesized via Claisen-Schmidt condensation .

Structure-Activity Relationship (SAR) Insights

Substituent Effects :

  • Anticancer Activity : Methoxy groups on the phenyl ring of benzo[b]thiophene acrylonitriles (e.g., 3,4,5-trimethoxy in compound 32) enhance potency (GI₅₀ <10 nM) .
  • Antimicrobial Activity : Electron-withdrawing groups (e.g., nitro) on the benzothiazole ring improve MIC values .

Scaffold Hybridization :

  • Replacing benzo[b]thiophene with thiophene (as in N-(thiophen-2-yl)nicotinamide) shifts activity from antiviral to fungicidal .
  • Incorporating diketo acid pharmacophores (e.g., compound 4a) optimizes HCV NS5B polymerase inhibition .

Pharmacokinetic and Toxicity Considerations

  • Metabolic Stability : Benzo[b]thiophene derivatives exhibit superior metabolic stability compared to thiophene analogs due to reduced oxidative metabolism .
  • Toxicity: Thiazolidinone derivatives (e.g., 4-thiazolidinones of nicotinic acid) show low cytotoxicity (CC₅₀ >100 µM) in mammalian cell lines, suggesting favorable safety profiles .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-[Benzo(b)thiophen-2-yl]nicotinic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) between brominated benzo[b]thiophene and nicotinic acid derivatives. Catalysts like Pd(PPh₃)₄ and ligands such as SPhos are critical for achieving >75% yield . Solvent selection (e.g., DMF or THF) and temperature (80–120°C) significantly impact reaction efficiency. Post-synthesis purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming aromatic proton environments and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight within ±2 ppm error. Infrared spectroscopy (IR) identifies carboxylate (C=O stretch at ~1680 cm⁻¹) and thiophene ring vibrations . X-ray crystallography is recommended for resolving ambiguous stereochemistry .

Q. How can researchers mitigate safety risks during synthesis and handling?

  • Methodological Answer : Use fume hoods with local exhaust ventilation to avoid inhalation of fine particulates. Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure. Incompatibility with strong oxidizers (e.g., HNO₃) necessitates segregated storage in inert atmospheres . Thermal stability tests via differential scanning calorimetry (DSC) are advised to preempt decomposition hazards .

Advanced Research Questions

Q. How do computational models predict the thermodynamic stability of intermediates in the synthesis pathway?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model transition states and intermediate energies. Compare computed enthalpy changes (ΔrH°) with experimental calorimetry data from NIST Chemistry WebBook to validate accuracy . Discrepancies >5% may indicate unaccounted solvation effects or catalyst interactions .

Q. What strategies resolve contradictions in spectral data across different research groups?

  • Methodological Answer : Cross-validate findings using orthogonal techniques (e.g., 2D NMR vs. X-ray). For instance, conflicting NOESY correlations might arise from dynamic rotational isomerism, requiring variable-temperature NMR studies . Collaborative data-sharing platforms (e.g., PubChem) enable benchmarking against standardized datasets .

Q. How can researchers optimize catalytic systems to reduce Pd residue in final products?

  • Methodological Answer : Screen immobilized catalysts (e.g., Pd/C) or ligand-free systems to minimize metal leaching. ICP-MS analysis post-purification quantifies residual Pd (<10 ppm acceptable for pharmacological studies). Alternative methods like flow chemistry enhance catalyst recovery and reduce waste .

Q. What role does the benzo[b]thiophene moiety play in modulating biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies using analogs (e.g., brominated or methoxy derivatives) reveal that the thiophene ring enhances π-π stacking with protein targets. Molecular docking (AutoDock Vina) and MD simulations (>100 ns) assess binding stability in enzyme active sites .

Methodological Frameworks for Data Interpretation

Q. How should researchers design experiments to validate conflicting hypotheses about reaction mechanisms?

  • Methodological Answer : Apply kinetic isotope effects (KIE) and isotopic labeling (e.g., ¹³C) to trace mechanistic pathways. For example, competitive experiments with deuterated vs. non-deuterated substrates clarify rate-determining steps . Pair with in situ FTIR to monitor intermediate formation .

Q. What statistical approaches are suitable for analyzing dose-response data in pharmacological studies?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Bootstrap resampling (n=1000 iterations) minimizes bias in small datasets. Confirm reproducibility via inter-laboratory validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.